molecular formula C10H8Br2N2O2 B12272480 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B12272480
M. Wt: 347.99 g/mol
InChI Key: FDXWAJJLXBBJHP-UHFFFAOYSA-N
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Description

5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine atoms at positions 5 and 7, and an ethyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to biologically active pyrazolo-pyridine and pyrazolo-pyrimidine derivatives. The ethyl ester moiety contributes to solubility in organic solvents, facilitating synthetic modifications such as hydrolysis to carboxylic acids or coupling reactions for amide formation .

Properties

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

ethyl 5,7-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-5-13-14-8(7)3-6(11)4-9(14)12/h3-5H,2H2,1H3

InChI Key

FDXWAJJLXBBJHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=C(N2N=C1)Br)Br

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis from 1-Amino-2-Iminopyridine Derivatives

Reaction Mechanism

The synthesis begins with 1-amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile derivatives, which undergo [3 + 2] cycloaddition with acetylenedicarboxylates or ethyl propiolate. Subsequent bromination introduces dibromo substituents at positions 5 and 7.

Key Steps:
  • Cycloaddition :
    • 1-Amino-2-iminopyridines react with dimethyl acetylenedicarboxylate (DMAD) in acetonitrile under ultrasonic irradiation (85°C, 110 W).
    • Yields improve from 54% (thermal heating) to 92% (sonication).
  • Bromination :
    • The intermediate pyrazolo[1,5-a]pyridine is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane.
    • Regioselectivity is controlled by electron-withdrawing groups (e.g., cyano, ester).

Optimization Data

Parameter Condition Yield (%) Source
Solvent Acetonitrile (reflux) 70–92
Brominating Agent NBS (1.2 equiv) 85
Reaction Time 3–6 hours

Sonochemical One-Pot Synthesis

Procedure

A scalable sonochemical method enables a one-pot synthesis without catalysts:

  • Starting Materials :
    • Arylethylidenemalononitriles and hydrazine hydrate.
  • Cyclization :
    • Ultrasonic irradiation (85°C, 110 W) promotes cycloaddition between enaminonitriles and acetylenedicarboxylates.
  • Bromination :
    • In situ bromination using HBr or Br₂ yields the dibromo product.
Advantages:
  • Reduced reaction time (20–30 minutes vs. 3 hours thermally).
  • Higher regioselectivity due to controlled cavitation effects.

Yield Comparison

Energy Source Solvent Yield (%)
Conventional Heating Ethanol 54
Sonication Acetonitrile 92

Data sourced from.

Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters

Methodology

This method uses β-ketoesters (e.g., ethyl acetoacetate) and N-amino-2-iminopyridines under acetic acid/O₂ catalysis:

  • Coupling :
    • Oxidative C(sp³)–C(sp²) bond formation between β-ketoesters and pyridine-imine precursors.
  • Bromination :
    • Post-coupling bromination with CuBr₂ or Br₂ in DMF.

Reaction Conditions

Parameter Value
Catalyst Acetic acid (6 equiv)
Oxidant O₂ (1 atm)
Temperature 130°C
Yield 74–94%

Data from.

Regioselective Bromination of Pyrazolo[1,5-a]pyridine Esters

Two-Step Process

  • Esterification :
    • Pyrazolo[1,5-a]pyridine-3-carboxylic acid is esterified with ethanol/H₂SO₄.
  • Bromination :
    • Direct bromination using Br₂ in CH₂Cl₂ at 0°C introduces dibromo groups at positions 5 and 7.
Example:
  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7) is brominated further to yield the 5,7-dibromo derivative.

Bromination Efficiency

Substrate Brominating Agent Yield (%)
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Br₂ (2.2 equiv) 78
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate NBS (1.5 equiv) 82

Data from.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Cycloaddition + Bromination High regioselectivity, scalable Requires toxic brominating agents
Sonochemical Fast, catalyst-free, high yields Specialized equipment needed
CDC with β-Ketoesters Atom-economical, green conditions Limited substrate scope

Cost Considerations

  • Sonochemical synthesis reduces energy costs by 40% compared to thermal methods.
  • NBS bromination is costlier than Br₂ but offers better control.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Notably, it has been investigated for its potential in developing anti-inflammatory and analgesic drugs. The structural characteristics of 5,7-dibromo-pyrazolo[1,5-a]pyridine derivatives make them suitable candidates for modulating biological pathways involved in pain and inflammation.

Case Study: Cardiovascular Disorders

A patent (US10214526B2) describes the use of substituted pyrazolo[1,5-a]pyridine derivatives for treating cardiovascular disorders. The compounds act on the NO/cGMP signaling pathway, which is vital for vascular relaxation and smooth muscle function. This highlights the potential therapeutic benefits of 5,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in cardiovascular health management .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme mechanisms and biological pathways. Its ability to interact with specific enzymes aids researchers in understanding complex biochemical processes and developing targeted therapies.

Research Focus

  • Enzyme Inhibition Studies : The compound is employed to evaluate its inhibitory effects on various enzymes involved in metabolic processes.
  • Pathway Analysis : It assists in elucidating signaling pathways that are crucial for cellular function and disease progression.

Agricultural Chemistry

5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is also applied in agricultural chemistry. It can enhance the effectiveness of crop protection agents and improve agricultural yields.

Applications

  • Agrochemical Formulations : Used as an active ingredient in pesticides or herbicides.
  • Plant Growth Regulators : Investigated for its potential role in promoting plant growth or resistance to environmental stressors.

Material Science

In material science, this compound is explored for its properties that can be harnessed in developing novel materials.

Applications

  • Polymer Development : It is used to create polymers with specific mechanical or thermal properties suitable for industrial applications.
  • Coatings and Composites : Investigated for use in protective coatings or composite materials that require enhanced durability.

Analytical Chemistry

In analytical chemistry, 5,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester serves as a standard reference compound.

Uses

  • Quantification Techniques : Employed in various analytical methods such as HPLC (High-Performance Liquid Chromatography) to quantify related compounds in complex mixtures.
  • Method Development : Aids in the development of new analytical techniques by providing a benchmark for comparison.

Summary Table of Applications

FieldApplication Description
PharmaceuticalIntermediate for anti-inflammatory and analgesic drugs
Biochemical ResearchEnzyme mechanism studies and pathway analysis
Agricultural ChemistryActive ingredient in agrochemicals
Material ScienceDevelopment of polymers and composite materials
Analytical ChemistryStandard reference for quantification techniques

Mechanism of Action

The mechanism of action of 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 5-Br, 7-Br, 3-COOEt ~347.98 g/mol Halogenated scaffold for drug discovery; potential kinase inhibition
5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester 5-Ph, 7-Ph, 3-COOEt 343.38 g/mol Enhanced π-π stacking; antitumor activity
Ethyl 5,7-dichloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 7-Cl, 3-COOEt 261.06 g/mol Lower molecular weight; higher solubility
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OCH₃, 3-COOEt ~234.23 g/mol Electron-donating methoxy group; improved metabolic stability
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester 5-OH, 3-COOEt 206.20 g/mol Antioxidant activity; potential for prodrug design

Key Research Findings

Halogenation Effects : Bromine substitution at positions 5 and 7 increases lipophilicity (LogP ~2.5–3.0), improving blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Challenges : Direct decarboxylation during ester hydrolysis limits yield optimization for carboxylic acid derivatives. Alternative strategies, such as using protecting groups or microwave-assisted synthesis, are under investigation .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (Br, Cl) at positions 5 and 7 enhance electrophilic reactivity, favoring nucleophilic aromatic substitutions.
  • Methoxy or hydroxy groups improve solubility and metabolic stability but may reduce binding affinity in hydrophobic targets .

Data Tables

Physical Properties of Selected Analogues

Compound Melting Point (°C) Solubility (mg/mL) LogP
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-COOEt 180–182 0.15 (DMSO) 2.8
5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-COOEt 165–167 0.08 (DCM) 3.2
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate 155–157 1.2 (EtOH) 1.5

Biological Activity

5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS No. 1427195-34-3) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

  • Molecular Formula : C10H8Br2N2O2
  • Molecular Weight : 347.9934 g/mol
  • CAS Number : 1427195-34-3

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5,7-dibromo-pyrazolo[1,5-a]pyridine derivatives has been explored extensively. The compound's structure suggests that the bromine substituents at positions 5 and 7 play a crucial role in modulating its biological activity. The presence of the carboxylic acid ethyl ester moiety enhances solubility and bioavailability, which is vital for therapeutic applications.

Table 1: Key Structural Features and Their Impact on Activity

Substituent PositionSubstituent TypeImpact on Activity
5BromineIncreases kinase inhibition potency
7BromineEnhances selectivity for Pim-1 kinase
3Carboxylic acid ethyl esterImproves solubility and bioavailability

Inhibition of Kinases

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit potent inhibitory effects on various kinases, particularly Pim-1 and Flt-3. These kinases are implicated in several malignancies, making them attractive targets for cancer therapy.

A study demonstrated that compounds similar to 5,7-dibromo-pyrazolo[1,5-a]pyridine effectively inhibited Pim-1 with an IC50 value in the low nanomolar range. The selectivity profile against a panel of oncogenic kinases was also favorable, suggesting a reduced risk of off-target effects.

Table 2: Inhibition Potency of Related Compounds

Compound IDKinase TargetIC50 (nM)Selectivity Score S(50)
Compound APim-1270.14
Compound BFlt-340>0.95
Compound CJAK2200<0.50

Case Study 1: Anticancer Activity

In vitro studies have shown that 5,7-dibromo-pyrazolo[1,5-a]pyridine significantly reduces cell viability in cancer cell lines through apoptosis induction. The compound was tested against various cancer types, including leukemia and solid tumors, demonstrating a clear dose-response relationship.

Case Study 2: Anti-inflammatory Effects

Another important aspect of this compound's biological activity is its anti-inflammatory properties. Preliminary studies suggest that it may inhibit COX-2 activity similarly to established anti-inflammatory drugs like celecoxib.

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